An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical basis for the predicted spectral data, outline a robust experimental protocol for data acquisition, and provide insights into the interpretation of the resulting spectra.
Introduction: The Power of NMR in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within a molecule. This allows for the unambiguous identification of a compound's connectivity and stereochemistry. For a novel or complex molecule like 2,2-Dimethyl-3-(m-tolyl)propan-1-amine, a thorough understanding of its expected NMR spectrum is crucial for synthesis confirmation and further research.
Predicted ¹H and ¹³C NMR Spectra
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms in 2,2-Dimethyl-3-(m-tolyl)propan-1-amine are numbered as shown in the diagram below.
Caption: Molecular structure and atom numbering for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| H on N13 (NH₂) | 0.5 - 5.0 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.[3] |
| H on C10, C11 ((CH₃)₂) | ~0.90 | Singlet | 6H | These two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single sharp signal. This is characteristic of a neopentyl group.[4] |
| H on C7 (Ar-CH₃) | ~2.30 | Singlet | 3H | The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.[5] |
| H on C12 (-CH₂-N) | ~2.50 - 2.70 | Singlet | 2H | This methylene group is adjacent to the electron-withdrawing amine group, causing a downfield shift. It is a singlet as there are no adjacent protons.[6] |
| H on C8 (Ar-CH₂-) | ~2.80 - 3.00 | Singlet | 2H | This benzylic methylene group is deshielded by the aromatic ring. It appears as a singlet due to the adjacent quaternary carbon. |
| Aromatic Protons (H on C2, C4, C5, C6) | 6.90 - 7.20 | Multiplet | 4H | The protons on the meta-substituted aromatic ring will give rise to a complex multiplet pattern in this region. The exact shifts and coupling patterns depend on the combined electronic effects of the alkyl substituents.[7][8] |
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to symmetry in the m-tolyl group, some carbon signals may be equivalent.[9][10]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C10, C11 ((CH₃)₂) | ~25 | These equivalent methyl carbons of the neopentyl group will appear in the aliphatic region. |
| C7 (Ar-CH₃) | ~21 | The methyl carbon attached to the aromatic ring.[11][12] |
| C9 (Quaternary C) | ~35 | The quaternary carbon of the neopentyl group. |
| C12 (-CH₂-N) | ~45-50 | This methylene carbon is deshielded by the adjacent nitrogen atom. |
| C8 (Ar-CH₂-) | ~40-45 | The benzylic methylene carbon attached to the aromatic ring. |
| Aromatic C-H (C2, C4, C5, C6) | 125 - 130 | The protonated carbons of the aromatic ring will appear in this region. Due to the substitution pattern, we expect four distinct signals for these carbons.[13] |
| Aromatic C-Substituted (C1, C3) | 135 - 140 | The two carbons of the aromatic ring bearing the alkyl substituents will be deshielded and appear further downfield.[13] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[14] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) if solubility is an issue.
-
Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[2]
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.
Caption: A generalized workflow for NMR data acquisition and processing.
For ¹H NMR:
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the protons between scans.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.
For ¹³C NMR:
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096.
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient.
-
Spectral Width (SW): A spectral width of about 240 ppm is standard.
-
Pulse Program: A standard proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon.
Data Interpretation and Structural Confirmation
The acquired spectra should be processed using standard NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
-
¹H NMR Spectrum: The integration of the signals should correspond to the number of protons in each environment as outlined in the prediction table. The multiplicities (singlets, multiplets) will confirm the connectivity of the protons.
-
¹³C NMR Spectrum: The number of signals will confirm the number of unique carbon environments. The chemical shifts will differentiate between aliphatic and aromatic carbons. Further 2D NMR experiments, such as HSQC and HMBC, can be performed to definitively assign all proton and carbon signals and confirm the overall structure.
Conclusion
This guide provides a detailed prediction and a clear experimental pathway for the ¹H and ¹³C NMR analysis of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. By combining the predicted data with a robust experimental approach, researchers can confidently elucidate and confirm the structure of this molecule, paving the way for its further application in scientific research and development.
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